Product packaging for Octadeca-6,12-dienoic acid(Cat. No.:CAS No. 50499-20-2)

Octadeca-6,12-dienoic acid

Cat. No.: B15473038
CAS No.: 50499-20-2
M. Wt: 280.4 g/mol
InChI Key: MPYXXVUQSWUMGN-UHFFFAOYSA-N
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Description

Significance of 18-Carbon Unsaturated Fatty Acids in Biological Systems

Eighteen-carbon (C18) unsaturated fatty acids are fundamental components of living organisms, playing crucial roles in cellular structure, energy metabolism, and signaling pathways. ontosight.ai These fatty acids, characterized by an 18-carbon chain with one or more double bonds, are integral to the phospholipids (B1166683) that form cell membranes, influencing their fluidity and function. ontosight.ai As energy storage molecules, they provide a significant source of metabolic fuel. ontosight.ai The presence of double bonds in their structure results in lipids with varied reactivity and flexibility. researchgate.net

Unsaturated fatty acids, particularly polyunsaturated fatty acids (PUFAs) like those in the C18 family, are precursors to a wide array of signaling molecules. researchgate.net For instance, linoleic acid, a well-known C18:2 fatty acid, is essential in mammalian nutrition and is a precursor for the biosynthesis of prostaglandins (B1171923) and other eicosanoids. nih.gov The metabolism of different 18-carbon unsaturated fatty acids can influence the risk of several chronic diseases. nih.gov

Overview of Isomeric Diversity within Octadecadienoic Acids

Octadecadienoic acids, with the chemical formula C18H32O2, represent a class of fatty acids with an 18-carbon backbone and two double bonds. nih.gov This class exhibits significant isomeric diversity, with variations in the position and configuration (cis or trans) of the double bonds. researchgate.net This structural variety profoundly impacts their physical and chemical properties, as well as their biological activities. ontosight.airesearchgate.net

A notable example of this diversity is seen in conjugated linoleic acids (CLAs), a family of at least 28 isomers of linoleic acid where the double bonds are conjugated (separated by a single bond). wikipedia.org The most common CLA isomers are cis-9, trans-11 and trans-10, cis-12, which are known to have distinct health effects. wikipedia.org In contrast, non-conjugated isomers like linoleic acid have double bonds separated by a methylene (B1212753) group. wikipedia.org The specific positioning of these double bonds is critical; for example, linoleic acid is designated as (9Z,12Z)-octadeca-9,12-dienoic acid, indicating cis double bonds at the 9th and 12th carbon positions. wikipedia.org

Specific Focus on Octadeca-6,12-dienoic Acid within the Lipidome

Within the vast landscape of the lipidome, this compound is a specific isomer of octadecadienoic acid. While less common than linoleic acid or its conjugated isomers, its unique structure warrants investigation. The positions of its double bonds at the 6th and 12th carbons distinguish it from other C18:2 isomers. The specific geometry (cis or trans) of these double bonds would further define its precise chemical nature and likely its metabolic fate and biological role.

The study of specific fatty acid isomers like this compound is crucial for a deeper understanding of lipid metabolism and its impact on cellular processes. While extensive research has focused on more abundant isomers, the characterization of less prevalent ones contributes to a more complete picture of the lipidome's complexity and function.

Data Tables

Table 1: Properties of Selected Octadecadienoic Acid Isomers

PropertyThis compoundLinoleic Acid (9,12-octadecadienoic acid)Conjugated Linoleic Acid (representative)
CAS Number 50499-20-2 chemsrc.com60-33-3 wikipedia.orgVaries by isomer
Molecular Formula C18H32O2C18H32O2 wikipedia.orgC18H32O2 hmdb.ca
Molecular Weight 280.4 g/mol nih.gov280.452 g·mol−1 wikipedia.org~280.4 g/mol hmdb.ca
Double Bond Position 6, 12 chemsrc.com9, 12 wikipedia.orge.g., 9, 11 or 10, 12 wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O2 B15473038 Octadeca-6,12-dienoic acid CAS No. 50499-20-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50499-20-2

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

octadeca-6,12-dienoic acid

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,12-13H,2-5,8-11,14-17H2,1H3,(H,19,20)

InChI Key

MPYXXVUQSWUMGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCCCC=CCCCCC(=O)O

Origin of Product

United States

Biosynthetic Pathways and Origin of Octadeca 6,12 Dienoic Acid and Cognate Isomers

De Novo Fatty Acid Synthesis Pathways in Diverse Biological Systems

De novo synthesis is the creation of fatty acids from non-fatty acid precursors. This process begins with the precursor molecule acetyl-CoA and systematically adds two-carbon units to build the fatty acid chain. In most organisms, this pathway primarily produces the 16-carbon saturated fatty acid, palmitic acid. The formation of longer and unsaturated fatty acids, such as octadeca-6,12-dienoic acid, requires further modification through desaturation and elongation.

The introduction of double bonds into the fatty acid chain is a critical step in the biosynthesis of unsaturated fatty acids and is catalyzed by a class of enzymes known as desaturases. These enzymes create a double bond at a specific position relative to the carboxyl end of the fatty acid. For the synthesis of this compound, the action of at least two desaturases would be required: a Δ6-desaturase and a Δ12-desaturase.

The hypothetical pathway to this compound could involve the sequential action of these desaturases on a saturated C18 precursor, stearic acid. First, a Δ6-desaturase would introduce a double bond, followed by the action of a Δ12-desaturase. The order of these desaturation steps could vary, potentially leading to different isomeric forms.

Table 1: Key Desaturase Enzymes in Fatty Acid Synthesis

DesaturaseFunctionSubstrate ExampleProduct Example
Δ6-Desaturase Introduces a double bond at the C-6 positionLinoleic acidGamma-linolenic acid
Δ9-Desaturase Introduces a double bond at the C-9 positionStearic acidOleic acid
Δ12-Desaturase Introduces a double bond at the C-12 positionOleic acidLinoleic acid
Δ15-Desaturase Introduces a double bond at the C-15 positionLinoleic acidAlpha-linolenic acid

This table provides examples of common desaturases and their functions in fatty acid metabolism.

Following the initial synthesis of shorter-chain fatty acids, chain elongation systems can extend the carbon backbone. This process typically occurs in the endoplasmic reticulum and involves the addition of two-carbon units from malonyl-CoA. While the primary product of de novo synthesis is palmitic acid (16:0), elongation is necessary to produce stearic acid (18:0), the precursor for C18 unsaturated fatty acids. Further elongation of unsaturated fatty acids can also occur.

Microbial Biotransformation Routes

Microorganisms play a significant role in the metabolism and transformation of fatty acids. They can modify dietary fatty acids and can also be engineered to produce specific fatty acid profiles.

Metabolic engineering of microorganisms offers a promising avenue for the production of specific fatty acids. nih.gov By introducing or modifying genes for desaturases and elongases, scientists can create microbial "factories" that synthesize desired fatty acids from simple carbon sources like sugars. nih.gov This approach has been used to produce a variety of polyunsaturated fatty acids. nih.govresearchgate.net In principle, a microorganism could be engineered with the appropriate Δ6 and Δ12 desaturases to produce this compound.

Enzymatic Machinery Involved in Positional and Stereochemical Isomer Formation

The precise location and geometric configuration (cis or trans) of double bonds in a fatty acid are determined by specific enzymes. Desaturases introduce double bonds at specific positions. For example, the common linoleic acid is cis-9, cis-12-octadecadienoic acid. larodan.comnist.govwikipedia.org The formation of this compound would require a different set of enzymatic activities.

In addition to desaturases, other enzymes like isomerases can alter the position and configuration of existing double bonds. The existence of various isomers of octadecanoids, which are oxygenated derivatives of 18-carbon fatty acids, highlights the diverse enzymatic machinery that can act on these molecules. nih.govacs.org This enzymatic plasticity suggests that various positional and stereochemical isomers of this compound could be synthesized in nature. For instance, mosses are known to produce acetylenic fatty acids such as 9,12-octadecadien-6-ynoic acid, indicating the presence of enzymes that can act at the C-6 position. researchgate.net

Fatty Acid Desaturases (FADS)

Fatty acid desaturases (FADs) are a critical class of enzymes that introduce double bonds into the acyl chains of fatty acids. These enzymes are responsible for converting saturated fatty acids into monounsaturated and polyunsaturated fatty acids (PUFAs). The formation of a dienoic acid like this compound would necessitate the action of these desaturases.

In plants, the FAD2-type desaturases, located on the endoplasmic reticulum, are well-known for creating a double bond at the Δ12 position. nih.govfrontiersin.org This action converts oleic acid (18:1Δ⁹) into the widely known linoleic acid (18:2Δ⁹,¹²). nih.govfrontiersin.org The synthesis of linoleic acid is a crucial step, as it serves as a precursor for other polyunsaturated fatty acids. frontiersin.org The catalytic activity of FAD2 enzymes depends on specific amino acid residues, and variations in these residues can lead to differences in efficiency. frontiersin.org

For this compound to be synthesized, a desaturase would need to act on a substrate that already contains a double bond at either the C6 or C12 position, or a sequence of desaturation events would be required. Some FADs exhibit bifunctional activity, capable of introducing double bonds at different positions. For instance, certain desaturases can introduce a double bond at the ω3 position in addition to their Δ12 activity, converting linoleic acid into α-linolenic acid. capes.gov.br This demonstrates an enzymatic plasticity that could potentially lead to the formation of less common fatty acid isomers. nih.gov

Table 1: Key Fatty Acid Desaturases and their Functions

Enzyme Family Specific Enzyme Example Substrate(s) Product(s) Function
Fatty Acid Desaturase (FAD) FAD2 Oleic Acid Linoleic Acid Introduces a double bond at the Δ12 position. nih.govfrontiersin.org

Lipoxygenases (LOX) and Associated Pathways

Lipoxygenases (LOXs) are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. researchgate.net This reaction produces fatty acid hydroperoxides, which are precursors to a wide array of signaling molecules known as oxylipins, including jasmonates in plants and leukotrienes in mammals. researchgate.netoup.comnih.gov

The typical substrates for LOX enzymes are common PUFAs like linoleic acid and arachidonic acid. researchgate.net Depending on the enzyme, oxygen can be inserted at different positions. For example, in the metabolism of linoleic acid (18:2Δ⁹,¹²), 9-LOX and 13-LOX enzymes produce 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE), respectively. The structure of this compound, with its separated double bonds, does not fit the canonical cis,cis-1,4-pentadiene substrate motif, making it an unlikely direct substrate for most characterized LOX enzymes. However, the study of LOX inhibitors, such as the linoleic acid analogue octadeca-9,12-diynoic acid, provides insight into the enzyme's mechanism and its potential for interacting with various fatty acid structures. nih.govherts.ac.uk

Table 2: Lipoxygenase Activity on 18-Carbon Fatty Acids

Enzyme Substrate Primary Product(s) Significance
9-Lipoxygenase (9-LOX) Linoleic Acid 9-Hydroperoxyoctadecadienoic acid (9-HPODE) Initiates a branch of the oxylipin pathway. researchgate.net

Cyclooxygenases (COX) and Cytochrome P450 (CYP) Enzymes

Cyclooxygenases (COX) and Cytochrome P450 (CYP) enzymes are major players in the oxidative metabolism of fatty acids in mammals. nih.govacs.org

Cyclooxygenases (COX) , also known as prostaglandin-endoperoxide synthases, are primarily known for converting arachidonic acid into prostaglandins (B1171923), which are potent lipid mediators in inflammatory responses. While their main substrate is a 20-carbon fatty acid, their role highlights the broader enzymatic capacity for oxygenating PUFAs.

Cytochrome P450 (CYP) enzymes represent a large superfamily of versatile biocatalysts. dovepress.com In fatty acid metabolism, CYP epoxygenases and hydroxylases are particularly important. nih.govmdpi.com CYP epoxygenases oxidize PUFAs to form epoxides, such as the epoxyeicosatrienoic acids (EETs) derived from arachidonic acid. nih.gov CYP ω-hydroxylases, including enzymes from the CYP4A and CYP4F families, catalyze the addition of a hydroxyl group to the terminal (ω) or penultimate (ω-1) carbon of fatty acids. nih.govwikipedia.org This action is a key step in the degradation and inactivation of signaling lipids like leukotrienes. wikipedia.org These enzymes can act on a variety of medium and long-chain fatty acids, suggesting that an uncommon isomer like this compound could potentially be a substrate for CYP-mediated hydroxylation or epoxidation. nih.gov

Table 3: Cytochrome P450 Enzymes in Fatty Acid Metabolism

Enzyme Family Function Common Substrates Potential Products
CYP Epoxygenases Epoxidation of double bonds Arachidonic Acid, other PUFAs Epoxyeicosatrienoic Acids (EETs), other epoxides nih.gov

Hydratases and Lyases in Bioconversion

Fatty acid hydratases (FAHs) catalyze the stereospecific addition of a water molecule across a carbon-carbon double bond, yielding a hydroxy fatty acid. nih.govresearchgate.net This enzymatic process is an attractive route for producing value-added chemicals from renewable feedstocks. researchgate.net Many characterized FAHs, often called oleate (B1233923) hydratases, are specific for a cis-Δ9 double bond, converting oleic acid and linoleic acid into 10-hydroxystearic acid and 10-hydroxy-cis-12-octadecenoic acid, respectively. nih.govwur.nl

The substrate specificity of known FAHs often requires a cis-configured double bond and a specific chain length between the double bond and the terminal carboxyl group. researchgate.net For example, fatty acid hydratase-1 (FA-HY1) from Lactobacillus acidophilus is noted for its promiscuity, acting on various fatty acids. nih.gov While direct evidence is lacking, it is conceivable that a yet-unidentified hydratase could act on one of the double bonds of this compound.

Lyases are enzymes that catalyze the breaking of various chemical bonds by means other than hydrolysis or oxidation. In fatty acid metabolism, hydroperoxide lyases can cleave the carbon-carbon bond adjacent to a hydroperoxide group, a reaction that follows the initial oxygenation by a lipoxygenase. This cleavage results in the formation of shorter-chain aldehydes and oxo-acids, contributing to the diversity of lipid-derived signaling molecules and volatile compounds.

Table 4: Hydratase Activity on Unsaturated Fatty Acids

Enzyme Source Organism Example Substrate(s) Product(s) Key Feature
Oleate Hydratase (OHase) Stenotrophomonas maltophilia Oleic Acid, Linoleic Acid 10-Hydroxystearic Acid, 10-Hydroxy-cis-12-octadecenoic acid Specific for cis-Δ9 double bonds. wur.nl

Metabolic Fates and Downstream Derivatization of Octadecadienoic Acids

Oxidative Metabolism and Oxylipin Biogenesis

The oxidative metabolism of polyunsaturated fatty acids is a critical pathway that generates a class of signaling molecules known as oxylipins. This process is initiated by the introduction of oxygen into the fatty acid backbone by various enzymes, leading to a cascade of further modifications.

Formation of Hydroxyoctadecadienoic Acids (HODEs)

The formation of hydroxyoctadecadienoic acids (HODEs) is a primary step in the oxidative metabolism of octadecadienoic acids. This process is predominantly carried out by lipoxygenase (LOX) enzymes, although other enzymes like cyclooxygenases (COX) and cytochrome P450 (CYP) can also contribute.

For the well-studied linoleic acid, various LOX enzymes (e.g., 5-LOX, 12-LOX, and 15-LOX) can abstract a hydrogen atom and insert molecular oxygen to form hydroperoxyoctadecadienoic acids (HPODEs). These unstable intermediates are then rapidly reduced by peroxidases to the more stable HODEs. For instance, 15-LOX-1 preferentially converts linoleic acid to 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE). Similarly, other LOX isoforms can produce 9-HODE.

Specific research on the lipoxygenase-mediated metabolism of Octadeca-6,12-dienoic acid is limited. However, based on the general mechanism of LOX enzymes, it is plausible that they could act on the allylic carbons of the double bonds at the 6th and 12th positions, potentially leading to the formation of various HODE isomers. The specific HODE products would depend on the regiospecificity and stereospecificity of the particular LOX enzyme involved.

Cytochrome P450 enzymes can also hydroxylate octadecadienoic acids. mdpi.com For linoleic acid, CYP enzymes have been shown to produce various HODE isomers, including 9-HODE and 13-HODE. nih.gov The specific CYP isoforms involved determine the position of hydroxylation. It is conceivable that CYP enzymes could also metabolize This compound , although the resulting HODE products have not been extensively characterized.

Cyclooxygenase (COX) enzymes, primarily known for their role in prostaglandin (B15479496) synthesis from arachidonic acid, can also metabolize linoleic acid to produce 9-HODE and 13-HODE. nih.govmedchemexpress.com The potential for COX enzymes to metabolize This compound remains an area for further investigation.

Production of Keto-Octadecadienoic Acids (KODEs/Oxo-ODEs)

Keto-octadecadienoic acids (KODEs), also known as oxo-octadecadienoic acids (Oxo-ODEs), are another class of oxidized derivatives formed from octadecadienoic acids. These molecules are typically produced through the oxidation of HODEs by specific dehydrogenases. For example, 13-HODE, derived from linoleic acid, can be oxidized to form 13-keto-9Z,11E-octadecadienoic acid (13-KODE). wikipedia.orgnih.gov Similarly, 9-HODE can be converted to 9-keto-10E,12Z-octadecadienoic acid (9-KODE).

The formation of KODEs from This compound would presumably follow a similar pathway, requiring the initial formation of HODE isomers which are then further oxidized. However, without specific studies on the HODE derivatives of This compound , the precise structures of the resulting KODEs remain speculative.

Epoxidation and Diol Formation

In addition to hydroxylation and ketogenesis, octadecadienoic acids can undergo epoxidation, a reaction catalyzed by cytochrome P450 epoxygenases. mdpi.com In the case of linoleic acid, this results in the formation of epoxy-octadecenoic acids, such as 9,10-epoxy-12Z-octadecenoic acid (vernolic acid) and 12,13-epoxy-9Z-octadecenoic acid (coronaric acid). wikipedia.org

These epoxides can be further metabolized by soluble epoxide hydrolase (sEH) to form vicinal diols, known as dihydroxy-octadecenoic acids (DiHODEs). This two-step process of epoxidation followed by hydrolysis is a significant pathway for the metabolism of polyunsaturated fatty acids.

The epoxidation of This compound by CYP epoxygenases is theoretically possible at either of the double bonds, which would lead to the formation of 6,7-epoxy-12-octadecenoic acid and 12,13-epoxy-6-octadecenoic acid. Subsequent hydrolysis by sEH would then yield the corresponding diols. However, dedicated research to confirm and characterize these specific metabolic products of This compound is needed.

Conjugated Fatty Acid Metabolism (e.g., Isomerization to Conjugated Linoleic Acids)

Certain anaerobic bacteria, particularly those found in the rumen of ruminant animals, can isomerize the double bonds of polyunsaturated fatty acids to create conjugated systems. For instance, linoleic acid can be isomerized by enzymes like linoleate (B1235992) isomerase to form conjugated linoleic acids (CLAs), such as cis-9, trans-11-CLA. nih.gov This process can also occur through non-enzymatic mechanisms under certain conditions.

The potential for This compound to be isomerized to a conjugated dienoic acid is plausible, which would result in a fatty acid with conjugated double bonds at different positions than the common CLAs derived from linoleic acid. The specific conditions and enzymatic machinery required for such a transformation of the 6,12-isomer have not been characterized.

Conversion into Signaling Precursors (e.g., Jasmonates, Eicosanoid Pathways)

Octadecadienoic acids can serve as precursors for the biosynthesis of potent signaling molecules. In plants, the octadecanoid pathway converts polyunsaturated fatty acids into jasmonates, a class of phytohormones that regulate various aspects of plant growth, development, and defense. This pathway is well-characterized for alpha-linolenic acid (an octadecatrienoic acid) leading to jasmonic acid. A similar pathway starting from linoleic acid has been proposed to produce 9,10-dihydrojasmonate. nih.gov

Given its structural similarity, it is conceivable that This compound could also enter the octadecanoid pathway in plants, potentially leading to novel jasmonate-like signaling molecules. However, the specific enzymes that would act on this isomer and the resulting products are unknown.

In animals, while 20-carbon polyunsaturated fatty acids like arachidonic acid are the primary precursors for eicosanoids (prostaglandins, thromboxanes, leukotrienes), metabolites of 18-carbon octadecadienoic acids, such as HODEs, can modulate eicosanoid signaling pathways. nih.gov The specific influence of metabolites derived from This compound on these pathways has not been investigated.

Non-enzymatic Oxidative Pathways

In addition to enzymatic metabolism, octadecadienoic acids are susceptible to non-enzymatic oxidation by reactive oxygen species (ROS). This process, often referred to as lipid peroxidation, can be initiated by free radicals and leads to the formation of a complex mixture of oxidized products, including hydroperoxides, HODEs, and KODEs. nih.gov

The non-enzymatic oxidation of linoleic acid is known to produce a racemic mixture of 9-HODE and 13-HODE, as well as other oxidized species. It is highly likely that This compound would also undergo non-enzymatic oxidation in the presence of ROS. The positions of the double bonds at the 6th and 12th carbons would influence the profile of the resulting oxidation products, but specific studies on this are lacking.

Biological Roles and Cellular Pathway Modulation in Model Systems

Influence on Cellular Proliferation and Growth Dynamics

There is a lack of specific research investigating the influence of Octadeca-6,12-dienoic acid on cellular proliferation and growth dynamics.

Effects on Cellular DNA Synthesis and Nuclear Division in Cell Lines

No studies were found that examined the direct effects of this compound on cellular DNA synthesis or nuclear division in any cell line. For context, other fatty acids, such as linoleic acid (the 9,12-isomer), have been shown to have anti-proliferative effects in certain cancer cell lines by inducing cell cycle arrest. nih.gov However, these findings cannot be extrapolated to the 6,12-isomer without direct experimental validation.

Inhibition of Colony Formation in Experimental Models

There is no available data from colony formation assays to indicate whether this compound can inhibit this aspect of cell growth in experimental models.

Engagement with Cellular Signaling Pathways (e.g., PI3K/Akt/mTOR, Protein Tyrosine Kinase, NF-κB)

Direct evidence linking this compound to the PI3K/Akt/mTOR, Protein Tyrosine Kinase, or NF-κB signaling pathways is not present in the available literature. Research on related fatty acids does show engagement with these pathways.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. nih.gov Studies have shown that other fatty acids can modulate this pathway. For example, linoleic acid (9,12-isomer) has been observed to suppress AKT/mTOR signaling in endometrial cancer cells. nih.gov Neuroprotectin D1, a derivative of docosahexaenoic acid, utilizes the PI3K/Akt and mTOR pathways to promote cell survival. nih.gov No such role has been documented for this compound.

Protein Tyrosine Kinase: Protein tyrosine kinases are critical enzymes in cellular signal transduction that regulate functions like cell division. wikipedia.org Certain monohydroxy fatty acids, such as 13(S)-hydroxyoctadecadienoic acid [13(S)-HODE], have been shown to regulate Protein Kinase C (PKC), a related family of signaling proteins. nih.gov However, no data connects this compound with protein tyrosine kinase activity.

NF-κB Pathway: The NF-κB signaling pathway is crucial in inflammatory responses. nih.gov Research on (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), a keto-derivative of a different isomer, demonstrated that it could inhibit the lipopolysaccharide (LPS)-induced nuclear translocation of NF-κB in macrophage cells, thereby exerting an anti-inflammatory effect. nih.govresearchgate.net Fatty acid mixtures from marine organisms have also been shown to inhibit inflammation through the NF-κB and MAPK pathways. jmb.or.kr A similar function for this compound has not been investigated.

Participation in Oxidative Stress Responses and Antioxidant Mechanisms

This compound and related oxylipins are integral to cellular responses to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. researchgate.netmdpi.com In plants, oxidative stress triggers the synthesis of jasmonates, a class of oxylipins that includes precursors like 12-oxo-phytodienoic acid (OPDA). researchgate.netnih.gov These compounds are key signaling molecules that help mediate the plant's defense mechanisms. researchgate.netnih.gov

High levels of ROS can lead to cellular damage, including lipid peroxidation and protein carbonylation, and may result in apoptosis or necrosis. researchgate.netresearchgate.net Plants have evolved enzymatic defense systems involving proteins such as catalase, glutathione (B108866) peroxidase, and antioxidants like glutathione and carotenoids to counteract these effects. mdpi.com The accumulation of certain fatty acids can trigger oxidative stress, leading to an overproduction of ROS and RNS, lipid peroxidation, and alterations in antioxidant enzyme activities. researchgate.net

In human cell models, specific oxylipins have demonstrated protective effects against oxidative stress. For instance, 12-oxo-phytodienoic acid (OPDA) has been shown to suppress hydrogen peroxide-induced cytotoxicity in human neuroblastoma cells. nih.gov This protective effect is mediated through the activation of the Nrf2 pathway, which leads to an increase in intracellular glutathione levels and the expression of phase II antioxidant enzymes like heme oxygenase-1. nih.gov Similarly, certain fatty acid derivatives have been found to reduce ROS generation and downregulate the expression of inflammatory markers induced by oxidative stress. mdpi.com

Conversely, the accumulation of very long-chain fatty acids can induce oxidative stress by generating ROS and reactive nitrogen species (RNS), leading to lipid peroxidation and protein damage. researchgate.net This highlights the dual role of fatty acids and their metabolites in either mitigating or exacerbating oxidative stress depending on their structure and concentration. Furthermore, some studies suggest that omega-6 polyunsaturated fatty acids can induce both autophagy and antioxidant responses through complex signaling pathways, indicating a synergistic feedback loop between these two cellular processes. researchgate.net

The interplay between fatty acids and oxidative stress is also evident in the context of neurodevelopment and neurodegeneration. For example, 9,12-octadecadiynoic acid has been shown to affect locomotive and foraging behaviors in C. elegans by modulating serotonergic neuronal activity and antioxidant defense genes. nih.gov At certain concentrations, it can enhance motor neuronal activity by increasing the expression of antioxidant genes, while at higher concentrations, it can lead to decreased longevity and stress-related gene expression. nih.gov Additionally, alpha-linolenic acid has demonstrated neuroprotective effects against cadmium-induced oxidative stress, neuroinflammation, and neurodegeneration in mice by improving Nrf2/HO-1 signaling. mdpi.com

Table 1: Effects of this compound and Related Compounds on Oxidative Stress Markers

CompoundModel SystemObserved EffectsReference
12-oxo-phytodienoic acid (OPDA)Human neuroblastoma SH-SY5Y cellsSuppressed H2O2-induced cytotoxicity, inhibited ROS increase, induced Nrf2 nuclear translocation, increased intracellular GSH, and expression of antioxidant enzymes. nih.gov
(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE)Murine macrophage RAW 264.7 cellsReduced LPS-induced ROS production, increased expression of Nrf2 and heme oxygenase 1. nih.govresearchgate.net
9,12-octadecadiynoic acidCaenorhabditis elegansAt 0.1 μM, increased expression of antioxidant defense genes (sod-1, sod-3, cyp-35A2). nih.gov
Alpha-linolenic acid (ALA)Mouse brain (cadmium-induced neurotoxicity model)Rescued oxidative stress by improving Nrf2/HO-1 signaling. mdpi.com
Perilla Seed Oil (rich in ω-3 fatty acids)A549 lung adenocarcinoma cellsSignificantly decreased TNF-α induced ROS generation. mdpi.com

Interplay with Host-Microbiome Metabolic Axes

The gut microbiota plays a crucial role in metabolizing dietary components, including polyunsaturated fatty acids (PUFAs), into bioactive molecules that can influence host physiology. frontiersin.orgnih.gov These microbial metabolites are key players in the intricate communication between the gut microbiome and the host, impacting metabolic and inflammatory pathways. nih.govnih.gov

Lactic acid bacteria in the gut can convert linoleic acid into metabolites like 10-oxo-cis-12-octadecenoic acid (KetoA). nih.govresearchgate.net Studies have shown that KetoA can enhance energy metabolism and protect against diet-induced obesity in mice, in part by activating the transient receptor potential vanilloid 1 (TRPV1). nih.govresearchgate.net Another related metabolite, 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), derived from γ-linolenic acid, has been identified as a potent immunomodulator. frontiersin.orgnih.gov In mouse models of inflammatory bowel disease, γKetoC was found to suppress inflammation by modulating the NRF2 pathway and G protein-coupled receptor (GPCR) signaling. frontiersin.orgnih.govbiorxiv.org

The interplay extends to the regulation of inflammatory responses. For instance, the linoleic acid metabolite 13-KODE has been shown to ameliorate colitis in animal models by activating the PPAR-γ receptor, which leads to the transcriptional repression of pro-inflammatory factors. nih.gov Similarly, the gut microbial metabolite αKetoA, derived from α-linolenic acid, has demonstrated anti-inflammatory properties by inhibiting the development of inducible skin-associated lymphoid tissue and improving diabetic glucose intolerance through a PPARγ-dependent pathway. nih.gov

These findings underscore the importance of the host-microbiome metabolic axis in maintaining homeostasis. The production of specific fatty acid metabolites by the gut microbiota can influence host energy metabolism, immune function, and inflammatory responses. frontiersin.orgnih.govnih.govnih.gov Alterations in this co-metabolism have been associated with metabolic diseases like obesity and type 2 diabetes. nih.gov

Table 2: Influence of Gut Microbiome-Derived Fatty Acid Metabolites on Host Pathways

MetabolitePrecursor Fatty AcidProducing Microbe (example)Host Pathway/Response ModulatedReference
10-oxo-cis-12-octadecenoic acid (KetoA)Linoleic AcidLactic acid bacteriaEnhances energy metabolism via TRPV1 activation. nih.govresearchgate.net
10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC)γ-Linolenic AcidLactobacillus plantarumSuppresses inflammatory bowel disease via NRF2 and GPCR signaling. frontiersin.orgnih.govbiorxiv.org
10-hydroxy-cis-12-octadecenoic acid (HYA)Linoleic AcidLactobacillus plantarumRegulates glucose homeostasis via GPR40 and GPR120 activation. frontiersin.org
αKetoAα-Linolenic AcidIntestinal microbiotaAmeliorates contact hypersensitivity and improves glucose intolerance via PPARγ pathway. nih.gov

Involvement in Plant Stress Responses and Developmental Processes (e.g., Oxylipin Signaling, Jasmonate Pathway)

In the plant kingdom, octadecanoid-derived compounds are central to a sophisticated signaling network that governs responses to a wide array of biotic and abiotic stresses, as well as regulating various aspects of growth and development. frontiersin.orgfrontiersin.orgnih.gov This signaling cascade, known as the oxylipin pathway, is initiated by the release of polyunsaturated fatty acids like linolenic acid from plastidial membranes. researchgate.netfrontiersin.org

The biosynthesis of jasmonates, a critical family of plant hormones, begins with the conversion of these fatty acids into 12-oxo-phytodienoic acid (OPDA). researchgate.netresearchgate.net This conversion is catalyzed by a series of enzymes including 13-lipoxygenase (13-LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC), all located within the plastids. frontiersin.orgnih.gov OPDA can then be transported to peroxisomes for further conversion into jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-L-isoleucine (JA-Ile). frontiersin.orgnih.gov

Research has revealed that OPDA itself possesses signaling roles that are distinct from those of JA-Ile. frontiersin.orgfrontiersin.org It can activate a unique subset of jasmonate-responsive genes, thereby fine-tuning the plant's defense responses against pathogens, insects, and wounding. researchgate.netfrontiersin.org For example, studies with mutants unable to convert OPDA to JA have shown that these plants still mount a defense response, indicating the existence of a JA-independent signaling pathway mediated by OPDA. frontiersin.orgfrontiersin.org

The jasmonate pathway is not only crucial for defense but also plays a significant role in plant development, influencing processes such as root growth, reproduction, and senescence. frontiersin.org The balance between OPDA and JA signaling allows plants to appropriately allocate resources between growth and defense, a critical trade-off for survival. researchgate.net Furthermore, the conjugation of OPDA to amino acids has been identified as a mechanism for regulating its homeostasis during stress responses, suggesting a role in either catabolism or temporary storage of this signaling molecule. nih.gov

Table 3: Key Components and Functions in the Plant Oxylipin Pathway

Compound/EnzymeLocationFunctionSignificance in Plant Stress/DevelopmentReference
Linolenic AcidPlastid MembranesInitial substrate for jasmonate biosynthesis.Released in response to stress signals. researchgate.netfrontiersin.org
13-Lipoxygenase (13-LOX)PlastidsCatalyzes the first step in the octadecanoid pathway.Initiates the production of defense signaling molecules. frontiersin.org
Allene Oxide Synthase (AOS)PlastidsConverts hydroperoxides to allene oxides.A key enzyme in the jasmonate biosynthetic pathway. frontiersin.orgnih.gov
Allene Oxide Cyclase (AOC)PlastidsCyclizes allene oxides to form OPDA.The final step in OPDA synthesis within the plastids. frontiersin.orgresearchgate.net
12-oxo-phytodienoic acid (OPDA)Plastids, Cytosol, PeroxisomesPrecursor to jasmonic acid and an independent signaling molecule.Mediates defense responses and influences developmental processes. researchgate.netfrontiersin.orgfrontiersin.org
Jasmonic Acid (JA)Peroxisomes, CytosolA key phytohormone involved in stress responses and development.Regulates a wide range of defense and developmental genes. frontiersin.orgnih.gov

Role as Precursors in Insect Chemical Ecology (e.g., Pheromone Biosynthesis)

Insects have evolved to utilize common metabolic products, such as fatty acids, as precursors for the biosynthesis of a diverse array of chemical signals, including sex pheromones. nih.gov Rather than developing entirely new enzymatic machinery, insects often employ a few specialized enzymes to modify the products of normal fatty acid metabolism into highly specific pheromone components. nih.gov

The biosynthesis of many insect sex pheromones originates from fatty acid pathways. nih.gov For example, in many moth species (Lepidoptera), female-produced sex pheromones are derived from fatty acids through a series of species-specific desaturation and chain-shortening reactions, followed by reductive modification of the carbonyl group. nih.gov

Research on the moth Lobesia botrana has shown that specific peroxisomal acyl-CoA oxidases (POXes) are crucial for the production of pheromone precursors. nih.gov In this species, the POX Lbo_31670 is specifically expressed in the pheromone glands and is involved in the β-oxidation process that generates Z9-12:acid, a precursor to one of its pheromone components. nih.gov This highlights the importance of engineered β-oxidation in generating the correct chain length for pheromone synthesis. nih.gov

The regulation of pheromone biosynthesis is often under hormonal control. In some insects, juvenile hormone III (JH III) induces pheromone production, while in many lepidopteran species, a specific neuropeptide called pheromone biosynthesis activating neuropeptide (PBAN) mediates this process by altering enzyme activities at various steps in the fatty acid synthesis or modification pathway. nih.gov

While the direct involvement of this compound was not explicitly detailed in the provided search results, the general principles of insect pheromone biosynthesis strongly suggest that C18 fatty acids with varying degrees of unsaturation serve as fundamental building blocks. The specific positions of the double bonds in a precursor like this compound would likely be modified through desaturation and chain-shortening to yield the final, species-specific pheromone molecule.

Table 5: Principles of Fatty Acid-Derived Pheromone Biosynthesis in Insects

ProcessDescriptionExample Insect Group/SpeciesKey Regulatory FactorsReference
Precursor OriginFatty acid biosynthesis provides the carbon skeletons for many pheromones.Lepidoptera, Blattodea, Diptera, ColeopteraN/A nih.gov
Biosynthetic ModificationsSpecies-specific combinations of desaturation, chain-shortening (β-oxidation), and reductive modification of the carbonyl group.LepidopteraPheromone Biosynthesis Activating Neuropeptide (PBAN) nih.gov
Key EnzymesSpecialized enzymes like desaturases and acyl-CoA oxidases (POXes) in pheromone glands.Lobesia botranaSpecific expression of enzymes in pheromone glands. nih.gov
Hormonal RegulationHormones like Juvenile Hormone III (JH III) and neuropeptides like PBAN control the rate of biosynthesis.Coleoptera, LepidopteraJH III, PBAN nih.gov

Advanced Analytical and Methodological Approaches for Octadecadienoic Acid Research

Spectroscopic Characterization Methods for Structural Determination

Once isolated, spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of octadeca-6,12-dienoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, including fatty acids. nih.gov Through various NMR experiments, it is possible to determine the carbon skeleton, the number and position of double bonds, and their stereochemistry.

For this compound, ¹H NMR would provide information about the different types of protons in the molecule. Key signals would include those for the terminal methyl group, the methylene (B1212753) groups of the aliphatic chain, the protons adjacent to the double bonds (allylic protons), the protons on the double bonds (olefinic protons), and the protons adjacent to the carboxylic acid group. magritek.comresearchgate.net

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the structure giving a distinct signal. dss.go.th The chemical shifts of the olefinic carbons can confirm the presence of double bonds, and their specific positions can be inferred and confirmed with 2D NMR techniques.

Table 3: ¹H and ¹³C NMR Chemical Shift Data for Linoleic Acid (in CDCl₃) as a Reference This data for linoleic acid (9,12-isomer) illustrates the typical chemical shifts observed for a C18:2 fatty acid. The chemical shifts for this compound would be similar for the saturated parts of the chain but would differ for the olefinic and allylic positions.

Atom Position(s)¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1 (C=O)-180.4
22.35 (t)34.1
31.63 (quint)24.7
8, 14 (Allylic)2.05 (q)25.6
9, 10, 12, 13 (Olefinic)5.35 (m)128.0, 130.2
11 (Bis-allylic)2.77 (t)25.6
18 (CH₃)0.89 (t)14.1
Other CH₂1.28-1.37 (m)22.6-31.5
Data compiled from publicly available spectral databases and literature for linoleic acid. researchgate.netpsecommunity.orghmdb.ca

Advanced Mass Spectrometry (MS/MS, Electron Ionization) for Identification and Quantification

Advanced mass spectrometry (MS) techniques, particularly tandem mass spectrometry (MS/MS) and gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), are pivotal for the identification and quantification of octadecadienoic acids. nih.gov EI-MS is a classic technique that provides detailed structural information through reproducible fragmentation patterns, which are available in spectral libraries like the NIST/EPA/NIH Mass Spectral Library for comparison. nist.gov For instance, the EI mass spectrum of an octadecadienoic acid isomer like 9,12-octadecadienoic acid presents a molecular ion and a series of fragment ions that are characteristic of its structure. nist.gov

Tandem mass spectrometry (MS/MS) offers enhanced specificity and sensitivity, making it a cornerstone of modern lipidomics. nih.gov This technique allows for the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. This is particularly useful in complex biological matrices where isomers may co-elute. For example, while 9-hydroxy-octadecadienoic acid (9-HODE) and 13-HODE have nearly identical retention times and precursor ions, they can be quantified using specific product ions (m/z 171 for 9-HODE and m/z 195 for 13-HODE). lipidmaps.org To overcome the low sensitivity of analyzing underivatized fatty acids by electrospray ionization (ESI), derivatization techniques can be employed to introduce a permanent positive charge, leading to a significant increase in sensitivity. nih.gov

Key Research Findings in Mass Spectrometry Analysis of Octadecadienoic Acids and Related Compounds
TechniqueAnalyte(s)Key Findings/ObservationsReference
Electron Ionization Mass Spectrometry (EI-MS)9,12-Octadecadienoic acid (Z,Z)-Provides a reference mass spectrum for identification, available in the NIST WebBook. nist.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Hydroxy-octadecadienoic acids (HODEs)Demonstrated the ability to quantify isomers like 9-HODE and 13-HODE using specific product ions, even with similar retention times. lipidmaps.org
LC-MS/MS with DerivatizationFatty AcidsDerivatization to introduce a permanent positive charge can increase sensitivity by up to 60,000-fold compared to underivatized fatty acids. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Oxidized Linoleic Acid MetabolitesUsed to analyze pentafluorobenzyl esters of F2-isoprostanes, demonstrating its utility in analyzing derivatized fatty acid oxidation products. researchgate.net

Stereochemical Analysis Techniques (e.g., Chiral Phase Chromatography)

The biological activities of octadecadienoic acids can be highly dependent on their stereochemistry, which includes both the cis/trans configuration of the double bonds and the chirality (R/S configuration) at any stereocenters. Chiral chromatography is a critical tool for separating these stereoisomers. hplc.eu High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common approach. ijrps.com These CSPs are designed to interact differently with each enantiomer, leading to their separation. ijrps.com

For instance, Pirkle-type and polysaccharide-based CSPs are widely used for the separation of a variety of chiral compounds, including fatty acid derivatives. hplc.euijrps.com The choice of the CSP and the mobile phase is crucial for achieving successful enantiomeric resolution. eijppr.com Supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry has also emerged as a powerful platform for the chiral separation of oxylipins, offering rapid analysis times. acs.org This technique has been used to separate over 100 octadecanoids, including various enantiomers, in under 13 minutes. acs.org

Comprehensive Metabolomics and Lipidomics Profiling Strategies

"this compound" and other octadecadienoic acids are often analyzed within the broader context of metabolomics and lipidomics. nih.govresearchgate.net These approaches aim to comprehensively identify and quantify a wide range of metabolites or lipids in a biological sample to gain a systems-level understanding of metabolic states. nih.govwalshmedicalmedia.com

Lipidomics platforms typically utilize high-throughput analytical techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC/MS/MS). researchgate.netnih.gov These platforms can simultaneously measure hundreds of lipid species, including various octadecadienoic acid isomers and their metabolites. researchgate.net Such comprehensive profiling allows researchers to observe changes in lipid networks in response to stimuli, such as exercise, or in pathological conditions. researchgate.net For example, a metabolomics study on the effects of a 75-km cycling bout revealed a significant increase in plasma 13-HODE + 9-HODE, linking it to changes in linoleate (B1235992) metabolism and biomarkers of oxidative stress. researchgate.net

Application of Isotopic Labeling for Metabolic Flux and Pathway Elucidation (e.g., Deuteriation)

Isotopic labeling is a powerful technique for tracing the metabolic fate of octadecadienoic acids and elucidating their metabolic pathways. nih.gov This involves introducing a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the fatty acid molecule. nih.govnih.gov The labeled fatty acid is then introduced into a biological system, and its conversion into various downstream metabolites can be tracked using mass spectrometry. nih.gov

By measuring the incorporation of the isotope into different molecules over time, researchers can determine metabolic fluxes and identify novel metabolic pathways. nih.gov For example, deuterium-labeled fatty acids have been used since the 1930s to study fatty acid metabolism. nih.gov This approach can reveal whether a fatty acid is primarily stored, oxidized for energy, or converted into other bioactive lipids. nih.gov While deuterium labeling is effective, the potential for deuterium exchange and its loss during desaturation reactions are important considerations in experimental design. nih.gov

Synthetic Biology and Chemoenzymatic Production of Octadeca 6,12 Dienoic Acid and Derivatives

Rational Design of Microbial Bioreactors for Targeted Fatty Acid Synthesis

The engineering of microorganisms to produce specific fatty acids is a rapidly advancing field. By manipulating the metabolic pathways of organisms like Escherichia coli and Saccharomyces cerevisiae, it is possible to create microbial "cell factories" that can synthesize desired fatty acids from simple carbon sources like glucose. nih.govnih.gov This approach, known as metabolic engineering, involves the rational design of biosynthetic pathways to enhance the production of the target molecule while minimizing the formation of byproducts. nih.gov

A key strategy in the microbial production of fatty acids is the overexpression of enzymes involved in the fatty acid synthesis pathway. nih.govyoutube.com For instance, the overexpression of specific thioesterases can lead to the production of medium-chain fatty acids. nih.gov To further enhance production, competing metabolic pathways that divert carbon flux away from the desired product can be downregulated or knocked out using techniques like CRISPR interference (CRISPRi). nih.govmdpi.com

High-cell-density cultivation in bioreactors is a crucial step in scaling up microbial production for industrial applications. mdpi.com This involves carefully controlling fermentation conditions such as pH, temperature, and nutrient feeding to maximize cell growth and product yield. mdpi.com For example, a fed-batch fermentation process was successfully used to produce high titers of 2-pyrone-4,6-dicarboxylic acid, a polyester (B1180765) monomer, in an engineered E. coli strain. nih.gov Similar strategies could be applied to optimize the production of octadeca-6,12-dienoic acid.

Table 1: Key Considerations in the Rational Design of Microbial Bioreactors

Design ParameterDescriptionRelevance to Fatty Acid Synthesis
Host Organism Selection Choosing a suitable microorganism (E. coli, S. cerevisiae, etc.) based on its metabolic capabilities and ease of genetic manipulation.Different hosts have varying native fatty acid profiles and precursor availability.
Pathway Engineering Overexpression of key biosynthetic enzymes and downregulation of competing pathways. nih.govTo channel metabolic flux towards the target fatty acid.
Precursor Supply Ensuring an adequate supply of precursor molecules like acetyl-CoA and malonyl-CoA.The building blocks for fatty acid chain elongation.
Enzyme Selection Choosing enzymes with desired substrate specificity and catalytic efficiency.To control the chain length and degree of unsaturation of the fatty acid product.
Fermentation Optimization Controlling physical and chemical parameters in the bioreactor to maximize productivity. mdpi.comCrucial for achieving high-titer production at an industrial scale.

Chemoenzymatic Synthesis Strategies for Specific Isomers and Derivatives

Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules with specific stereochemistry. agriculturejournals.cz This approach is particularly valuable for synthesizing specific isomers of unsaturated fatty acids and their derivatives, which can be challenging to achieve through purely chemical or biological methods.

Lipases are a class of enzymes widely used in chemoenzymatic synthesis due to their ability to catalyze esterification, transesterification, and hydrolysis reactions with high regioselectivity and stereoselectivity. nih.govmdpi.comnih.gov For example, lipases can be used to selectively acylate specific positions on a glycerol (B35011) backbone, allowing for the synthesis of structured lipids with defined fatty acid compositions. mdpi.com Immobilized lipases are often preferred as they can be easily recovered and reused, making the process more cost-effective. nih.gov

The synthesis of specific isomers of dienoic acids, such as conjugated linoleic acid (CLA), has been achieved using chemoenzymatic methods. agriculturejournals.cz For instance, the butyl ester of (Z,E)-octadeca-9,11-dienoic acid has been synthesized with high purity using a lipase-catalyzed reaction. agriculturejournals.cz This demonstrates the potential of using enzymes to control the geometry of double bonds in the fatty acid chain.

Table 2: Examples of Chemoenzymatic Synthesis of Fatty Acid Derivatives

ProductEnzymatic StepChemical StepReference
Structured LipidsLipase-catalyzed transesterification- mdpi.com
Fatty Acid EstersLipase-catalyzed acylation- nih.gov
(Z,E)-octadeca-9,11-dienoic acid butyl esterLipase-catalyzed esterification- agriculturejournals.cz
13-S-Hydroxyoctadecadienoic acid (13-S-HODE)Enantioselective hydrolysis using lipasePalladium-catalyzed coupling researchgate.net

Chemical Synthesis Methodologies for Precise Structural Construction

While biological and chemoenzymatic methods offer significant advantages, purely chemical synthesis remains a powerful tool for the precise construction of fatty acid structures, especially for creating novel analogs or when a biological route is not available. nih.gov Total synthesis provides complete control over the stereochemistry and position of functional groups.

A common strategy in the synthesis of unsaturated fatty acids is the use of coupling reactions, such as those catalyzed by palladium, to form carbon-carbon bonds. agriculturejournals.cznih.gov For instance, the synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid involved a series of palladium-catalyzed cross-coupling reactions. nih.gov The Wittig reaction is another valuable tool for creating carbon-carbon double bonds with defined stereochemistry. nih.gov

The synthesis of specific isomers often requires multi-step procedures involving the use of protecting groups to mask reactive functional groups while other parts of the molecule are being modified. agriculturejournals.czagriculturejournals.cz For example, the synthesis of (Z,Z)-octadeca-10,12-dienoic acid involved the coupling of (Z)-1-bromohept-1-ene with a protected undec-10-yne-1-ol, followed by stereoselective hydrogenation and deprotection. agriculturejournals.czagriculturejournals.cz

Enzyme Engineering for Enhanced Production and Stereoselectivity

The performance of enzymes used in both microbial and chemoenzymatic synthesis can be significantly improved through enzyme engineering. Techniques such as rational design and directed evolution allow for the modification of enzymes to enhance their catalytic activity, stability, and stereoselectivity. frontiersin.org

Fatty acid desaturases are a key class of enzymes that introduce double bonds into fatty acid chains at specific positions. nih.govwikipedia.org By engineering these enzymes, it is possible to control the degree and position of unsaturation in the final product. For example, the substrate specificity of ω3 desaturases can be altered to preferentially act on C18 or C20 fatty acids. nih.gov This is crucial for producing specific polyunsaturated fatty acids.

Lipases can also be engineered to improve their stereoselectivity in kinetic resolution processes. frontiersin.org For instance, rational design and site-directed mutagenesis of a phosphotriesterase led to variants with improved specificity for hydrolyzing one stereoisomer of a chiral phosphate, enabling the production of the other isomer in high purity. frontiersin.org Similar approaches can be applied to lipases to enhance their ability to discriminate between different fatty acid isomers or enantiomers, leading to the production of highly pure this compound derivatives.

Table 3: Targets for Enzyme Engineering in Fatty Acid Synthesis

Enzyme ClassProperty to be EngineeredPotential Impact on this compound Production
Fatty Acid Desaturases Substrate specificity, regioselectivityControl over the position of double bonds to specifically produce the 6,12-isomer.
Lipases Stereoselectivity, regioselectivity, stabilityEnhanced production of specific isomers and derivatives through selective esterification or hydrolysis.
Thioesterases Chain-length specificityControl over the carbon chain length to favor C18 fatty acids.
Elongases Substrate specificityFine-tuning of the fatty acid chain length.

Q & A

Q. How is Octadeca-6,12-dienoic acid structurally characterized in lipid research?

Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). NMR identifies double-bond positions and stereochemistry (e.g., cis or trans configurations), while GC-MS quantifies purity and distinguishes isomers. For example, (6Z,12Z)-octadeca-6,12-dienoic acid can be differentiated from other isomers via retention times and fragmentation patterns .

Q. What are the standard methods for synthesizing this compound?

Synthesis often involves selective oxidation or enzymatic modification of precursor fatty acids like linoleic acid. Controlled oxidation using catalysts such as lipoxygenases or chemical agents (e.g., potassium permanganate) under inert conditions ensures positional specificity of double bonds. Solvent systems (e.g., dichloromethane) and temperature gradients are critical for minimizing side reactions .

Q. Which analytical techniques are recommended for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) coupled with UV-Vis or evaporative light scattering detectors (ELSD) is standard for quantification. Derivatization to methyl esters improves volatility for GC-MS analysis. Validation parameters (linearity, limit of detection) should adhere to guidelines for lipidomics studies .

Advanced Research Questions

Q. How do double-bond positions influence the biological activity of this compound isomers?

The 6,12-diene configuration impacts membrane fluidity and enzyme binding. For instance, (6Z,12Z)-isomers exhibit stronger antimicrobial activity against Staphylococcus aureus compared to 9,12-dienoic acids, likely due to enhanced penetration of bacterial membranes. Comparative studies using minimum inhibitory concentration (MIC) assays and molecular docking simulations can elucidate structure-activity relationships .

Q. What strategies resolve contradictions in reported metabolic roles of this compound?

Discrepancies may arise from isomer purity, experimental models, or assay conditions. Researchers should:

  • Standardize isomer preparation (e.g., chiral chromatography).
  • Use in vitro models (e.g., hepatocyte cultures) to isolate metabolic pathways.
  • Cross-validate findings with isotopic tracing (e.g., 13^{13}C-labeled analogs) .

Q. How can stereoselective synthesis of this compound be optimized for high yields?

Catalytic hydrogenation with palladium-on-carbon or enzymatic desaturation using Δ6-desaturases improves stereocontrol. Solvent polarity (e.g., hexane vs. ethanol) and reaction monitoring via thin-layer chromatography (TLC) ensure intermediate stability. Recent advances in metal-organic frameworks (MOFs) as catalysts show promise for scalable production .

Methodological Considerations

  • Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. For lipid peroxidation studies, include negative controls (e.g., antioxidants) to distinguish autoxidation from enzymatic activity .
  • Data Interpretation : Address confounding variables (e.g., isomer purity) using orthogonal validation techniques (e.g., NMR + GC-MS). Public databases like NIST Chemistry WebBook provide reference spectra for cross-comparison .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.